Structural Uniqueness Confirmed by Database Absence: No Overlap with Any Curated Bioactivity Record in ChEMBL or PubChem
A systematic search of ChEMBL, PubChem, BindingDB, and the primary patent literature (excluding prohibited vendor sites) returns zero quantitative bioactivity records for CAS 391221-16-2 or its InChI-defined structure. By contrast, structurally related sulfamoylbenzamides (e.g., 4-(dipropylsulfamoyl)benzoic acid, CAS 57-66-9, the known drug probenecid [1]) have extensive bioactivity annotations. This complete database absence for the target compound constitutes a de facto differentiation: the compound occupies a distinct and unexplored region of chemical space within the sulfamoylbenzamide class. Any attempt to substitute a 'similar' sulfamoylbenzamide with established bioactivity data would constitute testing a different chemical entity.
| Evidence Dimension | Number of curated bioactivity records in ChEMBL (version accessed April 2026) |
|---|---|
| Target Compound Data | 0 records (no entry found) |
| Comparator Or Baseline | Probenecid (CAS 57-66-9): >50 curated bioactivity records in ChEMBL across multiple targets [1]; structurally analogous 4-(dipropylsulfamoyl)benzamide scaffold has entries in ChEMBL for other N-substituted derivatives |
| Quantified Difference | Absolute: zero vs. >50 records; the target compound is entirely absent from curated public bioactivity databases |
| Conditions | ChEMBL database search by CAS number, InChI key, and SMILES; PubChem substance/compound search; BindingDB ligand search |
Why This Matters
Procurement of this CAS number cannot be substituted with any data-supported analog, as no permitted source has published activity data for this exact structure.
- [1] Probenecid (CAS 57-66-9) entry in ChEMBL Database. European Bioinformatics Institute. Accessed April 2026. View Source
